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Compound of Interest

Compound Name: Methyl4-chloro-2-ethynylbenzoate

Cat. No.: B15320632

Get Quote

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract
Methyl 4-chloro-2-ethynylbenzoate is a substituted aromatic compound with potential

applications in organic synthesis and medicinal chemistry. Accurate and comprehensive

structural elucidation is paramount for its use in research and development. This technical

guide provides a detailed analysis of the expected spectroscopic data for this molecule,

including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR)

spectroscopy, and Mass Spectrometry (MS). While a complete set of experimentally verified

spectra for this specific compound is not publicly available in scientific literature or databases,

this guide synthesizes data from structurally related analogs and foundational spectroscopic

principles to provide a robust predictive analysis. This document serves as a valuable resource

for the identification, characterization, and quality control of Methyl 4-chloro-2-ethynylbenzoate.

Molecular Structure and Spectroscopic Overview
The structure of Methyl 4-chloro-2-ethynylbenzoate combines several key functional groups

that give rise to a unique spectroscopic fingerprint. Understanding this structure is the first step

in interpreting its spectral data.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15320632#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15320632?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Formula: C₁₀H₇ClO₂[1]

Molecular Weight: 194.61 g/mol (for ³⁵Cl isotope)

The key structural features include:

A 1,2,4-trisubstituted benzene ring.

An ethynyl group (-C≡CH) at the C2 position.

A chloro group (-Cl) at the C4 position.

A methyl ester group (-COOCH₃) at the C1 position.

Each of these components will produce characteristic signals in the various spectroscopic

techniques discussed below.

Caption: Molecular structure of Methyl 4-chloro-2-ethynylbenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.

¹H NMR Spectroscopy
The ¹H NMR spectrum will show distinct signals for the aromatic protons, the alkyne proton,

and the methyl ester protons. The chemical shifts (δ) are influenced by the electronic

environment of each proton.

Expected ¹H NMR Data (Predicted in CDCl₃, 400 MHz)
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Proton
Label

Predicted δ
(ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Rationale

H-C≡ ~3.5 Singlet (s) N/A 1H

The
terminal
alkyne
proton is
deshielded
by the π-
system and
appears as
a sharp
singlet.

-OCH₃ ~3.9 Singlet (s) N/A 3H

Protons of

the methyl

ester group

are in a clean

environment

and appear

as a singlet.

H-5 ~7.4
Doublet of

doublets (dd)

Jortho ≈ 8.4,

Jmeta ≈ 2.0
1H

Coupled to H-

6 (ortho) and

H-3 (meta).

H-3 ~7.6 Doublet (d) Jmeta ≈ 2.0 1H

Coupled only

to H-5 (meta).

The adjacent

C2 has no

proton.

| H-6 | ~7.9 | Doublet (d) | Jortho ≈ 8.4 | 1H | Coupled only to H-5 (ortho). Deshielded by the

adjacent ester group. |

Experimental Protocol: Acquiring ¹H NMR Spectra
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Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of deuterated

chloroform (CDCl₃).

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

Acquisition: Acquire the spectrum at room temperature using standard pulse sequences.

Processing: Process the Free Induction Decay (FID) with a Fourier transform. Phase the

spectrum and integrate the signals. Reference the spectrum to the residual solvent peak

(CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all ten carbon atoms in the molecule, each

appearing at a characteristic chemical shift.

Expected ¹³C NMR Data (Predicted in CDCl₃, 100 MHz)
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Carbon Label Predicted δ (ppm) Rationale

-OCH₃ ~52
Typical range for a methyl
ester carbon.

C≡CH ~80
sp-hybridized carbon attached

to a hydrogen.

-C≡CH ~82
sp-hybridized carbon attached

to the aromatic ring.

Aromatic C-H 128 - 134

Aromatic carbons attached to

protons. Specific assignments

require advanced 2D NMR.

Aromatic C-Cl ~138

Aromatic carbon attached to

chlorine, deshielded by the

halogen.

Aromatic C-C≡ ~125
Aromatic carbon bearing the

alkyne substituent.

Aromatic C-COO ~132
Aromatic carbon bearing the

ester substituent.

| -C=O | ~165 | Carbonyl carbon of the ester group, significantly deshielded. |

Experimental Protocol: Acquiring ¹³C NMR Spectra

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher

concentration (~20-30 mg) may be required for faster acquisition.

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped for ¹³C detection.

Acquisition: Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears

as a singlet.

Processing: Process the FID and reference the spectrum to the CDCl₃ solvent peak (triplet at

77.16 ppm).
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

vibrations of their bonds.

Expected IR Absorption Bands

Wavenumber
(cm⁻¹)

Bond Vibration Intensity Significance

~3300 ≡C-H stretch Strong, sharp
Confirms the
presence of a
terminal alkyne.

~2110 -C≡C- stretch Medium, sharp

Confirms the

presence of the

alkyne triple bond.

~1725 C=O stretch Strong
Characteristic of the

ester carbonyl group.

1600, 1480 C=C stretch Medium
Aromatic ring

vibrations.

~1250 C-O stretch Strong
Ester C-O bond

stretch.

| ~1100 | C-Cl stretch | Medium-Strong | Carbon-chlorine bond vibration. |

Experimental Protocol: Acquiring IR Spectra (ATR)

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an

Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the

sample spectrum. The instrument software will automatically ratio the two.
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Analysis: Identify the characteristic peaks and assign them to the corresponding functional

groups.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Expected Mass Spectrometry Data

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 194 (for ³⁵Cl) and 196

(for ³⁷Cl). A crucial diagnostic feature will be the characteristic ~3:1 intensity ratio of these

two peaks, which is indicative of a single chlorine atom in the molecule.

Predicted [M+H]⁺: High-resolution mass spectrometry (HRMS) under electrospray ionization

(ESI) conditions would show a protonated molecule. The predicted m/z for [C₁₀H₈³⁵ClO₂]⁺ is

195.02074.[1]

Key Fragments:

m/z 163/165: Loss of the methoxy group (-OCH₃, 31 Da).

m/z 135/137: Loss of the entire carbomethoxy group (-COOCH₃, 59 Da).

m/z 100: Loss of both the carbomethoxy group and chlorine.

[M]⁺˙
m/z 194/196

[M - OCH₃]⁺
m/z 163/165- ˙OCH₃

[M - COOCH₃]⁺
m/z 135/137

- ˙COOCH₃

[C₈H₄]⁺˙
m/z 100

- ˙Cl

Click to download full resolution via product page

Caption: Predicted major fragmentation pathway for Methyl 4-chloro-2-ethynylbenzoate.

Experimental Protocol: Acquiring Mass Spectra (EI)
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Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or

dichloromethane) via direct infusion or through a Gas Chromatography (GC) inlet.

Ionization: Use Electron Impact (EI) ionization at 70 eV to induce fragmentation.

Detection: Scan a suitable mass range (e.g., m/z 40-400) using a quadrupole or time-of-flight

(TOF) mass analyzer.

Analysis: Identify the molecular ion peak (including its isotopic pattern) and major fragment

ions.

Conclusion
The structural confirmation of Methyl 4-chloro-2-ethynylbenzoate relies on a synergistic

interpretation of multiple spectroscopic techniques. ¹H and ¹³C NMR define the carbon-

hydrogen framework and substitution pattern. IR spectroscopy confirms the presence of the

key alkyne, ester, and chloro functional groups. Finally, mass spectrometry verifies the

molecular weight and provides corroborating structural information through its characteristic

isotopic pattern and fragmentation. This guide provides a predictive but comprehensive

framework for the analysis of this compound, enabling researchers to confidently identify and

characterize it.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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